PKG inhibitor peptide TFA
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Overview
Description
PKG inhibitor peptide trifluoroacetic acid is an ATP-competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinase (PKG). It has a dissociation constant (K_i) of 86 micromolar. This compound is used primarily in scientific research to study the role of PKG in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
PKG inhibitor peptide trifluoroacetic acid is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
While specific industrial production methods for PKG inhibitor peptide trifluoroacetic acid are not widely documented, the general approach involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the production of significant quantities of the peptide with high purity .
Chemical Reactions Analysis
Types of Reactions
PKG inhibitor peptide trifluoroacetic acid primarily undergoes substitution reactions due to the presence of amino acid residues. These reactions can involve the replacement of functional groups on the peptide chain .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of PKG inhibitor peptide trifluoroacetic acid include trifluoroacetic acid, which is used to cleave the peptide from the resin, and various protecting groups for the amino acids .
Major Products
The major product of these reactions is the purified PKG inhibitor peptide trifluoroacetic acid itself. Other products may include side-chain-protected peptides and truncated peptides, which are typically removed during the purification process .
Scientific Research Applications
PKG inhibitor peptide trifluoroacetic acid is widely used in scientific research to study the role of PKG in various biological processes. It has applications in:
Chemistry: Used to study the interactions between PKG and other molecules.
Biology: Helps in understanding the role of PKG in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where PKG is implicated, such as cardiovascular diseases and certain cancers.
Industry: Used in the development of new drugs targeting PKG
Mechanism of Action
PKG inhibitor peptide trifluoroacetic acid exerts its effects by competitively inhibiting the ATP-binding site of PKG. This prevents the phosphorylation of PKG substrates, thereby modulating the signaling pathways regulated by PKG. The molecular targets of this compound include various proteins involved in cyclic guanosine monophosphate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
KT5823: Another ATP-competitive inhibitor of PKG.
Rp-8-Br-PET-cGMPS: A cyclic nucleotide binding site inhibitor of PKG.
DT-oligopeptides: Substrate binding site inhibitors of PKG.
Uniqueness
PKG inhibitor peptide trifluoroacetic acid is unique due to its specific sequence of amino acids, which allows it to selectively inhibit PKG with a high degree of specificity. This makes it a valuable tool in research for dissecting the role of PKG in various biological processes .
Properties
Molecular Formula |
C40H75F3N18O12 |
---|---|
Molecular Weight |
1057.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H74N18O10.C2HF3O2/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43;3-2(4,5)1(6)7/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50);(H,6,7)/t21-,22-,23-,24-,25-,26-,27-;/m0./s1 |
InChI Key |
BYYLDYULAYESLO-JZLSJTMMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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